molecular formula C11H11ClN2O4 B2942289 Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate CAS No. 851722-05-9

Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B2942289
CAS No.: 851722-05-9
M. Wt: 270.67
InChI Key: KBXKAUKZZZRMGE-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (CAS 61777-50-2, molecular formula C₁₁H₁₁ClN₂O₄) is a furopyrimidine derivative characterized by a chloromethyl substituent at the 2-position of the fused furopyrimidine ring system. This compound is commercially available as a synthetic intermediate, with applications in medicinal chemistry and drug development due to its reactive chloromethyl group, which facilitates further functionalization .

Properties

IUPAC Name

ethyl 2-(chloromethyl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-3-17-11(16)7-5(2)18-10-8(7)9(15)13-6(4-12)14-10/h3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXKAUKZZZRMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)NC(=N2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps, including condensation, cyclization, and chloromethylation reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Functional Groups
Compound Name Substituents/Modifications Key Features
Target Compound 2-(chloromethyl) Reactive chloromethyl group for nucleophilic substitution
Ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (3a) 3-amino, 2-(phenylamino) Enhanced hydrogen bonding potential; potential for aromatic interactions
Ethyl 6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate (4) 4-(piperazin-1-yl) Basic piperazine moiety improves solubility and biological target binding
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-[5-(methoxymethyl)furan-2-yl] Methoxymethyl group increases lipophilicity and steric bulk
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(3-bromophenyl) Bromophenyl substituent enhances π-π stacking in receptor interactions

Key Observations :

  • The chloromethyl group in the target compound provides a reactive site for alkylation or further derivatization, distinguishing it from analogues with amino or alkoxy groups .
  • Piperazine-containing derivatives (e.g., compound 4) exhibit improved solubility due to the basic nitrogen, whereas bromophenyl or methoxymethyl substituents enhance lipophilicity .

Key Observations :

  • The target compound’s synthesis likely involves chloro intermediates, similar to the piperazine derivative in , where a chloro group is displaced by a nucleophile .
  • Unlike alkoxy or aryl-substituted analogues, the chloromethyl group offers versatility in post-synthetic modifications, such as coupling with amines or thiols .
Table 3: Comparative Physicochemical Properties
Compound Name logP (Predicted) Solubility Stability
Target Compound ~2.1 Low in water Sensitive to hydrolysis
Ethyl 6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate (4) ~1.5 High in acidic pH Stable due to aromatic and amine groups
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ~2.8 Moderate Stable under neutral conditions

Key Observations :

  • The chloromethyl group increases lipophilicity (higher logP) compared to piperazine derivatives but reduces aqueous solubility .
  • Stability challenges for the target compound necessitate careful storage (e.g., anhydrous conditions), whereas methoxymethyl or aryl-substituted analogues are more robust .

Biological Activity

Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (CAS No. 851722-05-9) is a synthetic compound that belongs to a class of pyrimidine derivatives. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H11_{11}ClN2_2O4_4
  • Molecular Weight : 270.67 g/mol
  • Structural Characteristics : The compound features a furo-pyrimidine backbone with a chloromethyl group, which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from pyrimidine structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Testing methods like the agar well diffusion method have demonstrated that certain derivatives can inhibit bacterial growth effectively .
  • Antifungal Activity : Similar compounds have been tested against fungal species like Aspergillus niger, showing promising antifungal activity. The inhibition rates suggest potential applications in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored through various studies:

  • In vivo studies using rat models have indicated that derivatives can significantly reduce carrageenan-induced paw edema, suggesting their potential as anti-inflammatory agents. The percentage inhibition of paw volume was notably high in the tested compounds compared to standard drugs .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds within this class often inhibit enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases, which play crucial roles in the inflammatory response.
  • Antioxidant Properties : Some studies have indicated that derivatives possess antioxidant capabilities, potentially protecting cells from oxidative stress and contributing to their anti-inflammatory effects .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Synthesis and Evaluation : A study synthesized various furo-pyrimidine derivatives and evaluated their pharmacological activities. The synthesized compounds exhibited significant antibacterial and antifungal activities against selected pathogens .
  • Therapeutic Potential : Investigations into the therapeutic potential of these compounds suggest they may serve as multifunctional agents capable of addressing multiple health issues, including infections and inflammation .

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